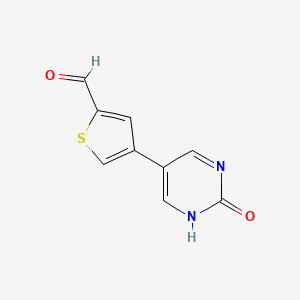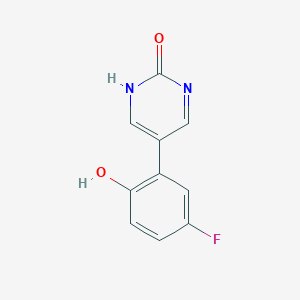
5-(2-Formylthiophen-4-yl)-(2,4)-dihydroxypyrimidine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Formylthiophen-4-yl)-(2,4)-dihydroxypyrimidine, 95% (5-FTHP-DHP, 95%) is an organic compound belonging to the class of pyrimidines. It is a colorless, water-soluble solid with a molecular weight of 252.28 g/mol. 5-FTHP-DHP, 95% is an important reagent used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a biomarker in the diagnosis of various diseases.
Aplicaciones Científicas De Investigación
5-FTHP-DHP, 95% has a wide range of scientific research applications. It has been used to study the mechanisms of action of various drugs, including antifungal and antiviral medications, as well as to investigate the biochemical and physiological effects of certain compounds. It has also been used as a biomarker in the diagnosis of various diseases, such as diabetes and cancer. Additionally, 5-FTHP-DHP, 95% has been used in the synthesis of various pharmaceuticals, dyes, and other organic compounds.
Mecanismo De Acción
The exact mechanism of action of 5-FTHP-DHP, 95% is not yet fully understood. However, it is believed that the compound acts as a chelating agent, binding to metal ions and forming complexes that can be used in various biochemical reactions. It is also believed to act as an antioxidant, protecting cells from oxidative damage.
Biochemical and Physiological Effects
5-FTHP-DHP, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce the production of certain inflammatory cytokines. Additionally, it has been shown to have anti-tumor effects and to reduce the risk of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-FTHP-DHP, 95% in laboratory experiments has several advantages. It is a relatively inexpensive reagent that is easy to synthesize and is stable over a wide range of temperatures and pH levels. Additionally, it is highly soluble in water, which makes it easy to use in a variety of experiments. However, there are some limitations to its use. It is not very soluble in organic solvents, and its reaction rate is relatively slow.
Direcciones Futuras
There are a number of potential future directions for the use of 5-FTHP-DHP, 95%. It could be used to develop new pharmaceuticals or dyes, or to improve existing ones. It could also be used to develop new diagnostic tools or treatments for various diseases. Additionally, it could be used to develop new methods for synthesizing organic compounds or to improve existing methods. Finally, it could be used to study the mechanisms of action of various drugs, as well as to investigate the biochemical and physiological effects of certain compounds.
Métodos De Síntesis
5-FTHP-DHP, 95% can be synthesized by the reaction of 2-formylthiophene and 2,4-dihydroxypyrimidine in an aqueous solution. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and requires a temperature of 80-90°C. The reaction is typically carried out for 3-4 hours and yields a 95% pure product.
Propiedades
IUPAC Name |
4-(2,4-dioxo-1H-pyrimidin-5-yl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3S/c12-3-6-1-5(4-15-6)7-2-10-9(14)11-8(7)13/h1-4H,(H2,10,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRXPUGWSJVBMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C2=CNC(=O)NC2=O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














